Advanced Chemical Dynamics and Mechanistic Utility of Benz(aldehyde-D)-carbonyl-13C
Advanced Chemical Dynamics and Mechanistic Utility of Benz(aldehyde-D)-carbonyl-13C
Executive Summary
In the realm of physical organic chemistry and mechanistic drug development, isotopic labeling serves as the ultimate diagnostic tool. Benz(aldehyde-D)-carbonyl-13C (CAS: 155638-70-3), a uniquely dual-labeled isotopologue of benzaldehyde, provides an isolated spin system at the formyl position. By simultaneously incorporating a Carbon-13 ( 13 C) and a Deuterium ( 2 H) atom, this compound eliminates the spectral crowding typical of natural abundance molecules. As a Senior Application Scientist, I leverage this molecule not merely as a starting material, but as a self-validating probe to interrogate kinetic isotope effects (KIEs), map complex NMR lineshapes, and unequivocally rule out radical intermediates in multi-component catalytic couplings.
Physicochemical Profile
Understanding the baseline quantitative data of Benz(aldehyde-D)-carbonyl-13C is critical for precise stoichiometric calculations and thermodynamic modeling. The dual heavy-atom substitution slightly alters its zero-point energy compared to the unlabeled counterpart, which is the fundamental driver of its utility in kinetic studies.
Table 1: Physicochemical Properties of Benz(aldehyde-D)-carbonyl-13C
| Property | Value |
| CAS Number | 155638-70-3 |
| Molecular Formula | C 7 H 5 DO (or C 6 H 5 13 CDO) |
| Molecular Weight | 108.14 g/mol |
| Exact Mass | 108.05100 Da |
| Density (at 25 °C) | 1.065 g/mL |
| Melting Point | −26 °C |
| Boiling Point | 178-179 °C |
| Refractive Index ( n20/D ) | 1.545 |
| Topological Polar Surface Area | 17.1 Ų |
Data synthesized from 1[1] and2[2].
Mechanistic Utility: Kinetic Isotope Effects and NMR Dynamics
The causality behind choosing a dual-labeled probe lies in its quantum mechanical behavior in a magnetic field. Because deuterium is a spin-1 quadrupolar nucleus, its interaction with the adjacent 13 C nucleus (spin-1/2) produces poorly resolved triplet signals in standard NMR due to rapid quadrupolar relaxation.
To extract meaningful dynamic structural data, researchers utilize iterative lineshape analysis. According to studies published on 3, the application of the QUADR program allows for the precise determination of J(13C-2D) spin coupling constants from total lineshape analysis[3]. By comparing these extracted constants to theoretical 13 C- 1 H constants, scientists can calculate primary isotope effects. This provides direct insight into how the substitution of hydrogen for deuterium alters the vibrationally and rotationally averaged bond lengths of the carbonyl group.
Self-Validating Experimental Protocols
Protocol 1: Iterative Lineshape Analysis for 13 C- 2 D Coupling
This protocol describes the extraction of primary isotope effects, utilizing the dual-label to prevent signal overlap.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 20 mg of Benz(aldehyde-D)-carbonyl-13C in 0.6 mL of a non-exchanging deuterated solvent (e.g., CDCl 3 ) to ensure slow exchange on the NMR timescale.
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Spectral Acquisition: Acquire a deuteron-coupled 13 C NMR spectrum at 298 K. Ensure the digital resolution is maximized (e.g., zero-filling to 64k data points) to capture the intermediate case of poorly resolved triplets caused by the deuterium quadrupole moment.
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Lineshape Iteration: Export the raw FID data to an iterative lineshape analysis software (such as the QUADR program). Fit the experimental multiplet by iteratively adjusting the relaxation parameters and coupling constants until the simulated curve matches the experimental data.
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Data Extraction & Validation: Extract the 1J(13C-2D) coupling constants for the Cα position. Validate the primary isotope effect by comparing the observed constant against the expected value derived from the natural abundance 1J(13C-1H) divided by the gyromagnetic ratio ( γH/γD≈6.514 ).
Fig 1. Workflow for determining 13C-2D coupling constants via NMR lineshape analysis.
Protocol 2: Mechanistic Elucidation of A3 Coupling via Isotopic Tracking
In multi-component A3 couplings (Aldehyde, Alkyne, Amine), determining whether the reaction proceeds via a free-radical intermediate or a concerted ionic pathway is a classic mechanistic challenge. Using Benz(aldehyde-D)-carbonyl-13C creates a self-validating system: if a free radical abstracts the formyl hydrogen, the deuterium label will be lost or scrambled. Quantitative retention of the label proves a non-radical pathway.
Step-by-Step Methodology:
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Reagent Setup: In a flame-dried Schlenk flask under argon, combine Benz(aldehyde-D)-carbonyl-13C (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.5 mmol).
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Catalyst Introduction: Add 0.5 mol% of oxidized copper nanoparticles supported on titania (CuNPs/TiO 2 ). The heterogeneous nature of this catalyst facilitates easy post-reaction recovery.
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Reaction Execution: Stir the mixture at 70 °C for 12 hours. The reaction relies on the in situ generation of a copper(I) acetylide intermediate.
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Isolation: Cool the mixture to room temperature, filter through a Celite pad to remove the CuNPs/TiO 2 catalyst, and purify the crude mixture via silica gel column chromatography (hexane/ethyl acetate).
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Mechanistic Verification: Analyze the purified propargylamine via 13 C and 1 H NMR. According to mechanistic studies from the , the quantitative incorporation of deuterium at the propargylic position definitively indicates that the reaction mechanism does not involve free radicals.
Fig 2. Mechanistic tracking of isotopic labels in Cu-catalyzed A3 coupling.
References
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Title: (formyl-13C,formyl-2H)Benzaldehyde | C7H6O | CID 16213526 Source: PubChem - NIH URL: [Link]
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Title: Dynamic Structure of Organic Compounds in Solution According to NMR Data and Quantum Mechanical Calculations Source: ResearchGate URL: [Link]
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Title: Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania Source: Universidad de Alicante URL: [Link]
